molecular formula C22H21ClN2O2 B2922330 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448134-17-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2922330
CAS No.: 1448134-17-5
M. Wt: 380.87
InChI Key: ASZMIBHGEJVCFM-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chloropyridinyl group, a piperidinyl moiety, and a naphthalenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions, including:

  • Chloropyridinylation: : Substitution reactions to attach the 5-chloropyridinyl group.

  • Ethanone formation: : The final condensation and cyclization steps to establish the ethanone linkage with the naphthalenyl core.

Industrial Production Methods: Scaling up for industrial production demands optimized reaction conditions to maximize yield and purity. Common techniques include:

  • Batch processing for initial synthesis steps.

  • Continuous flow reactors for efficient piperidinylation and chloropyridinylation.

  • High-pressure and temperature-controlled environments to enhance reaction kinetics and stability.

Types of Reactions

  • Oxidation: : Under oxidative conditions, this compound can form various oxidized derivatives.

  • Reduction: : Suitable reductive agents yield reduced forms, altering functional group characteristics.

  • Substitution: : Reactivity of the chloropyridinyl group facilitates nucleophilic substitution, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conducted in polar aprotic solvents with appropriate nucleophiles.

Major Products

  • Oxidation: : Yields products with modified functional groups on the naphthalenyl or piperidinyl moieties.

  • Reduction: : Results in more saturated compounds.

  • Substitution: : Diverse derivatives based on the nucleophile used.

Chemistry

  • Molecular scaffolding: : Used as a building block for designing complex organic molecules.

  • Catalysis: : Functional groups allow for participation in catalytic cycles.

Biology

  • Pharmacology: : Investigated for its potential as a lead compound in drug discovery.

  • Biochemical Assays: : Used in studying receptor-ligand interactions.

Medicine

  • Therapeutic Agents:

Industry

  • Material Science: : Incorporated into polymers and advanced materials for enhanced properties.

  • Agriculture: : Evaluated for its role as a precursor in synthesizing agrochemicals.

Mechanism of Action

The molecular mechanism of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways include:

  • Binding to active sites: : Interfering with enzyme functions.

  • Modulation of receptor activity: : Altering signal transduction pathways.

Comparison with Similar Compounds

Comparing 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone to similar compounds highlights its unique properties:

  • Structural Comparisons: : Against compounds like 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)propan-1-one and 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)-2-phenylethanone.

  • Unique Features: : Enhanced stability and reactivity due to its specific structural arrangement.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZMIBHGEJVCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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